molecular formula C13H13Br2NO2 B1389188 1-Boc-3,5-Dibromoindole CAS No. 914349-23-8

1-Boc-3,5-Dibromoindole

Cat. No. B1389188
CAS RN: 914349-23-8
M. Wt: 375.06 g/mol
InChI Key: HCFNOIFCTOOXMY-UHFFFAOYSA-N
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Description

1-Boc-3,5-Dibromoindole is a chemical compound with the molecular formula C13H13Br2NO2 . It is a derivative of indole, which is a heterocyclic compound commonly used in organic synthesis .


Synthesis Analysis

The synthesis of 1-Boc-3,5-Dibromoindole and similar compounds often involves the use of Boc-protected amines . The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis . The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of 1-Boc-3,5-Dibromoindole consists of an indole ring substituted with bromine atoms at the 3 and 5 positions and a Boc group at the 1 position . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

Boc-protected amines like 1-Boc-3,5-Dibromoindole are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Safety and Hazards

While specific safety and hazard information for 1-Boc-3,5-Dibromoindole is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the use of 1-Boc-3,5-Dibromoindole in similar reactions.

properties

IUPAC Name

tert-butyl 3,5-dibromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFNOIFCTOOXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654333
Record name tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3,5-Dibromoindole

CAS RN

914349-23-8
Record name 1,1-Dimethylethyl 3,5-dibromo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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